
Difloxacin-d3
Descripción general
Descripción
Difloxacina-d3 es un derivado de difloxacina marcado con deuterio, un antibiótico fluoroquinolónico. Se utiliza principalmente como un estándar interno en la cuantificación de difloxacina mediante cromatografía de gases o cromatografía líquida-espectrometría de masas. El compuesto se caracteriza por la sustitución de tres átomos de hidrógeno con deuterio, lo que ayuda a rastrear y cuantificar el compuesto principal en varias aplicaciones analíticas .
Mecanismo De Acción
Difloxacina-d3, al igual que su compuesto principal difloxacina, ejerce sus efectos inhibiendo la ADN girasa y la topoisomerasa IV bacterianas. Estas enzimas son esenciales para la replicación, transcripción y recombinación del ADN. Al inhibir estas enzimas, la difloxacina-d3 evita la superenrollamiento del ADN bacteriano, lo que lleva a la muerte celular. El etiquetado con deuterio no altera el mecanismo de acción, pero ayuda en la cuantificación precisa de difloxacina en diversos estudios .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de difloxacina-d3 implica la incorporación de deuterio en la molécula de difloxacina. Esto se logra típicamente mediante el uso de reactivos o solventes deuterados durante el proceso de síntesis. Los pasos clave incluyen:
Formación del núcleo de quinolina: El núcleo de quinolina se sintetiza a través de una serie de reacciones que involucran la condensación de materiales de partida apropiados.
Introducción del anillo de piperazina: El anillo de piperazina se introduce mediante reacciones de sustitución nucleofílica.
Deuteración: El deuterio se introduce mediante el uso de reactivos o solventes deuterados, como el yoduro de metilo deuterado, durante la síntesis del anillo de piperazina
Métodos de Producción Industrial
La producción industrial de difloxacina-d3 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:
Síntesis a granel: Se hacen reaccionar grandes cantidades de materiales de partida en condiciones controladas para formar los compuestos intermedios.
Purificación: Los compuestos intermedios se purifican utilizando técnicas como la cristalización o la cromatografía.
Deuteración: El deuterio se introduce en las etapas finales de la síntesis utilizando reactivos deuterados.
Control de calidad: El producto final se somete a rigurosas medidas de control de calidad para garantizar su pureza y etiquetado isotópico
Análisis De Reacciones Químicas
Tipos de Reacciones
Difloxacina-d3 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los correspondientes derivados de quinolona.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en grupos hidroxilo.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de piperazina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se utilizan comúnmente reactivos nucleofílicos como las aminas y los tioles.
Principales Productos
Los principales productos formados a partir de estas reacciones incluyen diversos derivados de quinolona, compuestos hidroxilados y derivados de piperazina sustituidos .
Aplicaciones Científicas De Investigación
Difloxacina-d3 se utiliza ampliamente en la investigación científica, particularmente en las siguientes áreas:
Química: Sirve como un estándar interno en química analítica para la cuantificación de difloxacina.
Biología: Se utiliza en estudios que involucran el metabolismo y la farmacocinética de difloxacina.
Medicina: Ayuda en el desarrollo y validación de métodos analíticos para la detección de difloxacina en muestras biológicas.
Industria: Se emplea en procesos de control de calidad en la industria farmacéutica para garantizar la precisión de las mediciones de difloxacina
Comparación Con Compuestos Similares
Compuestos Similares
Difloxacina: El compuesto principal, utilizado como un antibiótico.
Enrofloxacina: Otro antibiótico fluoroquinolónico con actividad antibacteriana similar.
Ciprofloxacina: Una fluoroquinolona ampliamente utilizada con un amplio espectro de actividad.
Levofloxacina: Conocida por su eficacia contra las infecciones respiratorias
Singularidad
Difloxacina-d3 es única debido a su etiquetado con deuterio, lo que la convierte en una herramienta invaluable en química analítica. Los átomos de deuterio proporcionan una diferencia de masa distinta, lo que permite una cuantificación precisa de difloxacina en matrices biológicas complejas. Esto hace que la difloxacina-d3 sea particularmente útil en estudios farmacocinéticos y metabólicos .
Propiedades
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14/h2-5,10-12H,6-9H2,1H3,(H,28,29)/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCJXYPHIIZEHN-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9Z-octadecenoic acid, 2-[(1-oxoheptadecyl)oxy]-1-[[(1-oxoheptadecyl)oxy]methyl]ethyl ester](/img/structure/B3026109.png)
![(alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester](/img/structure/B3026114.png)
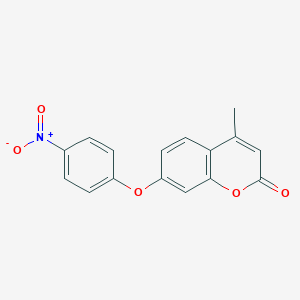

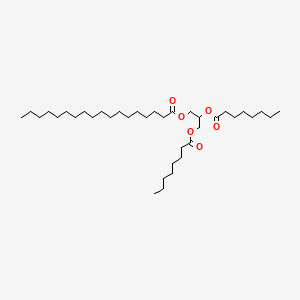

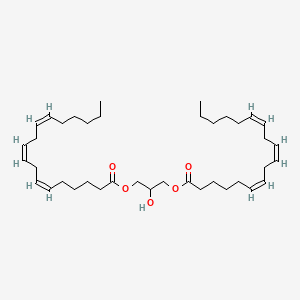
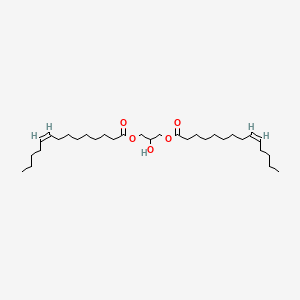

![9Z-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026125.png)

![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)
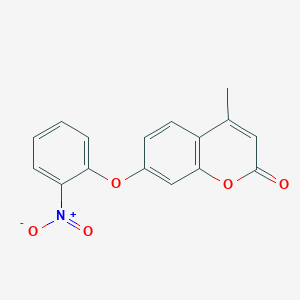
![N-[2-[(2-hydroxyethyl)amino]ethyl]-(3beta)-cholest-5-ene-3-carboxamide](/img/structure/B3026132.png)
